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molecular formula C15H17NO3 B6416231 Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate CAS No. 1206124-13-1

Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate

Cat. No. B6416231
M. Wt: 259.30 g/mol
InChI Key: QPXXHQCMPZUYDB-UHFFFAOYSA-N
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Patent
US09447041B2

Procedure details

The E/Z mixture of ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate (7.5 g, 21.59 mmol) and 10% Pd/C (50% wet; 1.13 g, 10.58 mmol) were taken up in ethyl acetate (60 mL, 613 mmol). The suspension was degassed 3× with N2 and followed with pre-activation of the catalyst with the addition of formic acid (2.48 mL, 64.8 mmol). The mixture was allowed to stir for 1-2 min. Triethylamine (9.03 mL, 64.8 mmol) was charged portion-wise maintaining the temperature <35° C. Upon complete addition of triethylamine, the mixture was stirred for about 5-10 minutes followed with heating to 50° C. The reaction progression was followed by HPLC to monitor the complete consumption of starting material (i.e., E/Z mixture of ethyl 2-(7-benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate) and the debenzylated intermediate. Approximately after 4 h at 50° C., the solution was cooled to about 20° C., the Pd/C was removed via vacuum filtration and rinsed with ethyl acetate (30 mL). To the filtrate was added water (75 mL) and the biphasic mixture was partitioned. The organics were washed with water (2×60 mL), concentrated under vacuum with a bath temp of 40° C. to a minimum stir volume, chased with ethyl acetate (1×37.5 mL) and further concentrated under vacuum to a minimum stir volume. Ethyl acetate (11 mL) was charged to the crude mixture and the resulting solution was heated to 60° C. Heptanes (34 mL) were charged maintaining the internal temperature at 60° C. The solution was slowly cooled to 10° C. and held for 30 min. The slurry was filtered, the filter cake rinsed with heptanes (2×52.5 mL) and the solids dried in the vacuum oven set to 40° C. to afford the title compound (2.78 g, 74.5% yield) as light beige solids.
Name
ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.13 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
2.48 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
9.03 mL
Type
solvent
Reaction Step Five
Yield
74.5%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:17]=[CH:16][C:15]2[NH:14][C:13]3[C:18](=[CH:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:19][CH2:20][C:12]=3[C:11]=2[CH:10]=1)C1C=CC=CC=1.C(OCC)(=O)C.C(O)=O>[Pd].C(N(CC)CC)C>[OH:8][C:9]1[CH:17]=[CH:16][C:15]2[NH:14][C:13]3[CH:18]([CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:19][CH2:20][C:12]=3[C:11]=2[CH:10]=1

Inputs

Step One
Name
ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate
Quantity
7.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=2C3=C(NC2C=C1)C(CC3)=CC(=O)OCC
Name
Quantity
1.13 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
2.48 mL
Type
reactant
Smiles
C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
9.03 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stir for 1-2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was degassed 3× with N2
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature <35° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for about 5-10 minutes
Duration
7.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
the complete consumption of starting material (i.e., E/Z mixture of ethyl 2-(7-benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate) and the debenzylated intermediate
WAIT
Type
WAIT
Details
Approximately after 4 h at 50° C.
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to about 20° C.
CUSTOM
Type
CUSTOM
Details
the Pd/C was removed via vacuum filtration
WASH
Type
WASH
Details
rinsed with ethyl acetate (30 mL)
ADDITION
Type
ADDITION
Details
To the filtrate was added water (75 mL)
CUSTOM
Type
CUSTOM
Details
the biphasic mixture was partitioned
WASH
Type
WASH
Details
The organics were washed with water (2×60 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum with a bath temp of 40° C. to a minimum stir volume
CONCENTRATION
Type
CONCENTRATION
Details
further concentrated under vacuum to a minimum stir volume
ADDITION
Type
ADDITION
Details
Ethyl acetate (11 mL) was charged to the crude mixture
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated to 60° C
ADDITION
Type
ADDITION
Details
Heptanes (34 mL) were charged
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was slowly cooled to 10° C.
WAIT
Type
WAIT
Details
held for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the filter cake rinsed with heptanes (2×52.5 mL)
CUSTOM
Type
CUSTOM
Details
the solids dried in the vacuum oven
CUSTOM
Type
CUSTOM
Details
set to 40° C.

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) min
Name
Type
product
Smiles
OC1=CC=2C3=C(NC2C=C1)C(CC3)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: PERCENTYIELD 74.5%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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